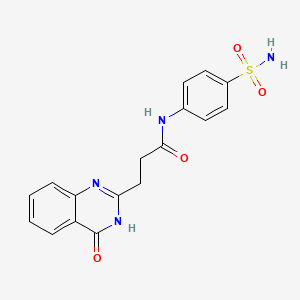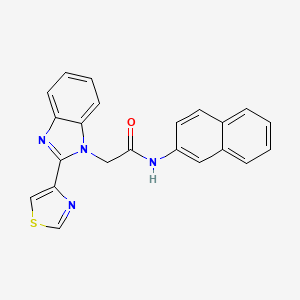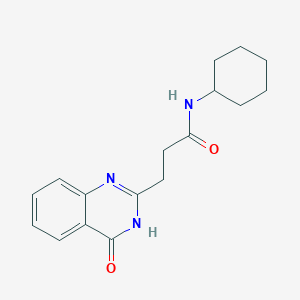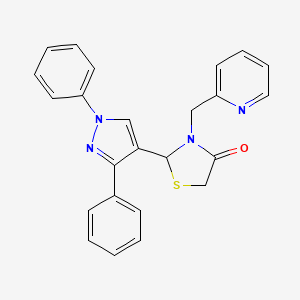![molecular formula C17H12ClN3O B10816015 7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b][1,5]benzoxazepines These compounds are characterized by a fused ring system that includes a pyrazole ring and a benzoxazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3-methyl-1-phenylpyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring.
Pyrazolo[1,5-a]pyrimidine: Known for its antifungal activities.
Uniqueness
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine is unique due to its specific substitution pattern and the presence of both a pyrazole and benzoxazepine ring
特性
分子式 |
C17H12ClN3O |
|---|---|
分子量 |
309.7 g/mol |
IUPAC名 |
7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine |
InChI |
InChI=1S/C17H12ClN3O/c1-11-14-10-19-15-9-12(18)7-8-16(15)22-17(14)21(20-11)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
YQNNMUXUUUOZLW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=NC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


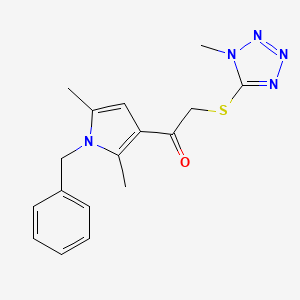
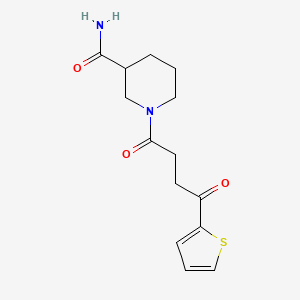
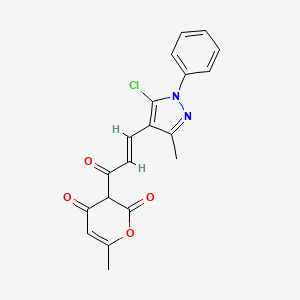
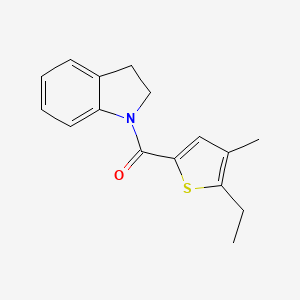
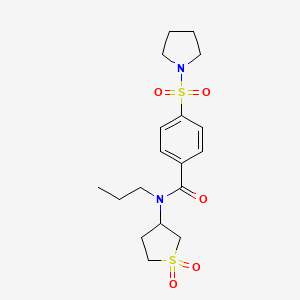
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)


